molecular formula C12H18N2 B1437944 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine CAS No. 1019506-54-7

1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine

Cat. No.: B1437944
CAS No.: 1019506-54-7
M. Wt: 190.28 g/mol
InChI Key: SFEOKDZCCNONAJ-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine is an organic compound belonging to the class of indoles. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This compound is characterized by the presence of an indole ring substituted with a 2-methylpropyl group at the nitrogen atom and an amine group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Substitution at the Nitrogen Atom: The 2-methylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.

    Introduction of the Amine Group: The amine group at the 5-position can be introduced through nitration followed by reduction or through direct amination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

    1-(2-Methylpropyl)-2,3-dihydro-1H-indole: Similar structure but lacks the amine group at the 5-position.

    2-Methylpropyl-1H-indole-5-amine: Similar structure but lacks the dihydro modification at the 2,3-positions.

    1-(2-Methylpropyl)-1H-indole-5-amine: Similar structure but lacks the dihydro modification at the 2,3-positions.

Uniqueness: 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine is unique due to the specific combination of the 2-methylpropyl group, the dihydro modification at the 2,3-positions, and the amine group at the 5-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2-methylpropyl)-2,3-dihydroindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-4,7,9H,5-6,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEOKDZCCNONAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine
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Reactant of Route 5
1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 6
1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine

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